Potency-Aqueous Solubility Trade-Off: Lck Inhibitor III vs. Lck Inhibitor II
Lck Inhibitor III represents a deliberate molecular optimization where reduced biochemical potency was accepted to achieve dramatically improved aqueous solubility relative to the more potent analog Lck Inhibitor II (compound 12g) [1]. This trade-off was engineered through structural modification of the aniline side chain [1].
| Evidence Dimension | Biochemical potency (Lck IC50) vs. aqueous solubility |
|---|---|
| Target Compound Data | IC50 = 867 nM (ATP 10 µM); Solubility = 27 µg/mL in 50 mM PBS, pH 7.4, ionic strength 0.15 M |
| Comparator Or Baseline | Lck Inhibitor II (compound 12g): IC50 = 3 nM (ATP 10 µM); reported as poorly water-soluble |
| Quantified Difference | Potency reduction: 289-fold; Solubility: substantially improved from near-zero aqueous solubility to 27 µg/mL |
| Conditions | Lck kinase assay with 10 µM ATP; solubility measured in 50 mM PBS, pH 7.4, ionic strength 0.15 M [1] |
Why This Matters
This solubility advantage enables aqueous buffer-based experimental protocols without high DMSO concentrations that may compromise cell viability or introduce solvent artifacts.
- [1] Sabat, M., et al. (2006). The development of 2-benzimidazole substituted pyrimidine based inhibitors of lymphocyte specific kinase (Lck). Bioorganic & Medicinal Chemistry Letters, 16(23), 5973-5977. View Source
